2-(Diethylamino)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

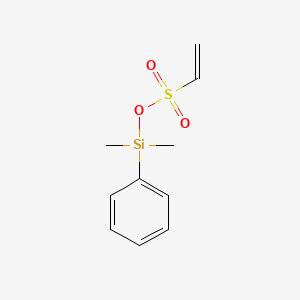

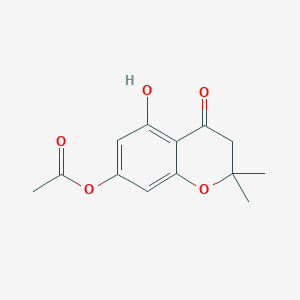

4-カルボキシ-2-(ジエチルアミノ)キノリンは、キノリンファミリーに属する複素環式芳香族化合物です。キノリンは、医薬品化学、合成有機化学、および工業化学において幅広い用途を持つことで知られています。この化合物は、2位にジエチルアミノ基、4位にカルボン酸基を有するキノリンコアを特徴としており、様々な化学反応や用途に適した多用途な分子となっています。

合成法

合成経路と反応条件

4-カルボキシ-2-(ジエチルアミノ)キノリンの合成は、いくつかの方法によって達成することができます。 一般的なアプローチの1つは、アニリン誘導体とアセトアルデヒドを、塩酸を触媒として使用して、溶媒なしでマイクロ波照射下で反応させる方法です . 別の方法には、キノリン誘導体の合成に不均一かつ再利用可能な触媒としてNaHSO4·SiO2を使用する方法があります . さらに、アニリンとβ-ケトエステルを縮合させるドブナー反応も、4-カルボキシキノリン誘導体の合成に使用されています .

工業生産方法

キノリン誘導体の工業生産方法は、多くの場合、グリーンで持続可能なプロセスに焦点を当てています。 これらの方法には、マイクロ波支援合成、溶媒を使用しない反応条件、および再利用可能な触媒の使用が含まれます . これらのアプローチは、合成の効率を向上させるだけでなく、化学プロセスの環境への影響も軽減します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . Another method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst for the synthesis of quinoline derivatives . Additionally, the Doebner reaction, which involves the condensation of aniline with β-ketoesters, is also employed for the synthesis of quinoline-4-carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These methods include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the chemical processes.

化学反応の分析

反応の種類

4-カルボキシ-2-(ジエチルアミノ)キノリンは、以下を含む様々な種類の化学反応を起こします。

酸化: この化合物は、酸化されてキノリンN-オキシドを生成することができます。

還元: 還元反応は、キノリン環をテトラヒドロキノリン誘導体に変化させることができます。

置換: 求電子置換反応と求核置換反応は、キノリン環に異なる官能基を導入することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化に使用する過マンガン酸カリウムなどの酸化剤、還元に使用する水素化ホウ素ナトリウムなどの還元剤、および置換反応に使用する様々な求電子剤と求核剤があります .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノリンN-オキシドを生成し、還元はテトラヒドロキノリン誘導体を生成する可能性があります。 置換反応は、様々な官能基を導入し、幅広いキノリン誘導体をもたらす可能性があります .

科学研究への応用

4-カルボキシ-2-(ジエチルアミノ)キノリンは、以下を含む科学研究において数多くの用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されています。

科学的研究の応用

2-(Diethylamino)quinoline-4-carboxylic acid has numerous applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

4-カルボキシ-2-(ジエチルアミノ)キノリンの作用機序には、様々な分子標的や経路との相互作用が含まれます。 たとえば、ヒト非組織特異的アルカリホスファターゼ(h-TNAP)、ヒト腸アルカリホスファターゼ(h-IAP)、ヒト胎盤アルカリホスファターゼ(h-PLAP)を阻害することが示されています . これらの相互作用は、抗菌活性や抗がん活性など、様々な生物学的効果をもたらす可能性があります。

類似化合物の比較

類似化合物

4-カルボキシ-2-(ジエチルアミノ)キノリンに類似した化合物には、以下が含まれます。

4-カルボキシキノリン: ジエチルアミノ基を欠いているが、キノリンコアとカルボン酸官能基を共有している。

2-フェニルキノリン-4-カルボン酸: ジエチルアミノ基の代わりに2位にフェニル基を有している.

独自性

4-カルボキシ-2-(ジエチルアミノ)キノリンのキノリン環の2位にジエチルアミノ基が存在することにより、この化合物に独特の化学的および生物学的特性が与えられます。 この官能基は、その溶解性と反応性を高め、化学、生物学、医学における様々な用途に役立つ分子となっています .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(Diethylamino)quinoline-4-carboxylic acid include:

Quinoline-4-carboxylic acid: Lacks the diethylamino group but shares the quinoline core and carboxylic acid functionality.

2-Phenylquinoline-4-carboxylic acid: Features a phenyl group at the 2-position instead of a diethylamino group.

Uniqueness

The presence of the diethylamino group at the 2-position of the quinoline ring in this compound imparts unique chemical and biological properties to the compound. This functional group enhances its solubility and reactivity, making it a valuable molecule for various applications in chemistry, biology, and medicine .

特性

分子式 |

C14H16N2O2 |

|---|---|

分子量 |

244.29 g/mol |

IUPAC名 |

2-(diethylamino)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C14H16N2O2/c1-3-16(4-2)13-9-11(14(17)18)10-7-5-6-8-12(10)15-13/h5-9H,3-4H2,1-2H3,(H,17,18) |

InChIキー |

UGMUEZUQLFXETM-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=NC2=CC=CC=C2C(=C1)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)

![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)

![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)